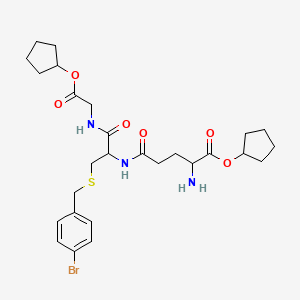![molecular formula C17H13BrN3Na4O5P B15073806 tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is a synthetic and biologically active compound. It is known for its role as an antagonist of NMDA receptors, specifically inhibiting NMDA (NR1+NR2A) receptors . This compound is utilized primarily in research settings to study the function and modulation of NMDA receptors.
Métodos De Preparación
The synthesis of tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate involves several steps, including the formation of the quinoxaline core and subsequent functionalization. The synthetic route typically includes:
Formation of the Quinoxaline Core: This involves the condensation of an o-phenylenediamine with a dicarbonyl compound.
Bromination: Introduction of the bromine atom to the phenyl ring.
Amination: Attachment of the amino group to the ethyl side chain.
Phosphonation: Introduction of the phosphonatomethyl group.
Sodium Salt Formation: Conversion to the tetrasodium salt form for increased solubility and stability.
Análisis De Reacciones Químicas
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The phosphonatomethyl group can undergo hydrolysis to form phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is widely used in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying the reactivity of quinoxaline derivatives.
Biology: To investigate the role of NMDA receptors in various physiological and pathological processes.
Medicine: Potential therapeutic applications in neurological disorders due to its NMDA receptor antagonistic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by binding to the NMDA receptor, specifically the NR1+NR2A subunits, and inhibiting their activity. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and memory formation. The molecular targets include the glutamate binding site on the NMDA receptor, and the pathways involved are primarily related to synaptic transmission and neuroprotection .
Comparación Con Compuestos Similares
Tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is unique due to its high selectivity for NMDA (NR1+NR2A) receptors over other subtypes. Similar compounds include:
NVP-AAM077: Another NMDA receptor antagonist with different selectivity profiles.
MK-801: A non-competitive NMDA receptor antagonist with broader activity.
AP5: A competitive NMDA receptor antagonist with different binding characteristics.
Propiedades
Fórmula molecular |
C17H13BrN3Na4O5P |
|---|---|
Peso molecular |
542.1 g/mol |
Nombre IUPAC |
tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m1..../s1 |
Clave InChI |
QBVOZIDKUFSQIL-KSPCQCAYSA-J |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B15073731.png)
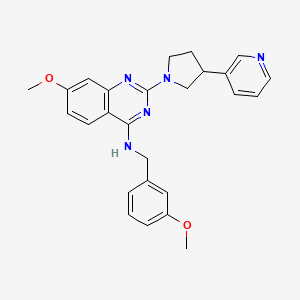


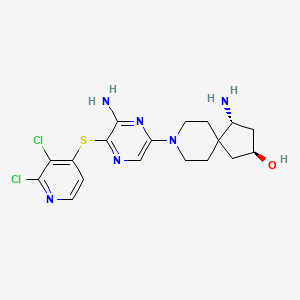
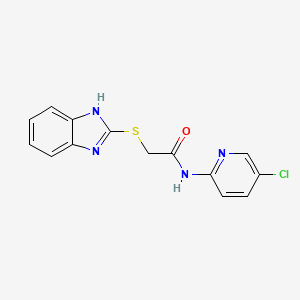
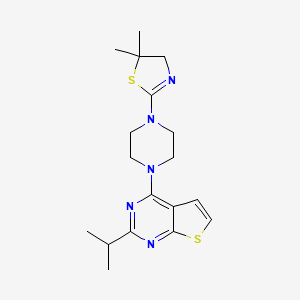
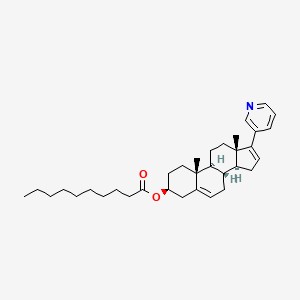
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
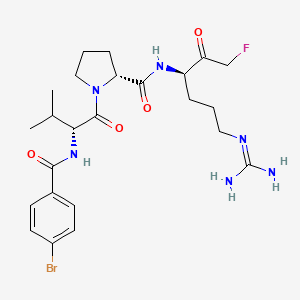
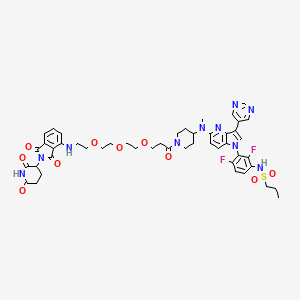
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
